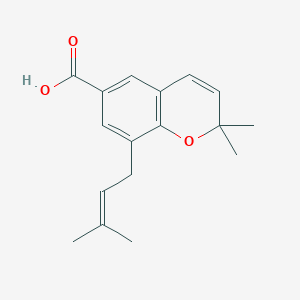
Exendin-4 (3-39)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exendin-4 (3-39) is a truncated form of Exendin-4, a 39-amino acid peptide hormone. Exendin-4 is known for its role as a glucagon-like peptide-1 receptor agonist, which has significant therapeutic potential, particularly in the treatment of type 2 diabetes. Exendin-4 (3-39) lacks the first two amino acids of Exendin-4, which may alter its biological activity and receptor interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Exendin-4 (3-39) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Exendin-4 (3-39) follows similar principles as laboratory synthesis but on a larger scale. High cell density fermentation and recombinant DNA technology are often employed to produce the peptide in significant quantities. The process involves the expression of the peptide in microbial hosts, followed by purification using chromatographic techniques to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Exendin-4 (3-39) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Exendin-4 (3-39) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in metabolic disorders, particularly diabetes.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Wirkmechanismus
Exendin-4 (3-39) exerts its effects by binding to the glucagon-like peptide-1 receptor, activating adenylyl cyclase, and increasing intracellular cyclic adenosine monophosphate (cAMP) levels. This activation leads to the promotion of insulin secretion and inhibition of glucagon secretion. Additionally, Exendin-4 (3-39) has been shown to lower blood pressure and induce vasodilation .
Vergleich Mit ähnlichen Verbindungen
Exendin-4: The full-length peptide with 39 amino acids, known for its potent glucagon-like peptide-1 receptor agonist activity.
Liraglutide: Another glucagon-like peptide-1 receptor agonist used in the treatment of type 2 diabetes.
Dulaglutide: A long-acting glucagon-like peptide-1 receptor agonist with similar therapeutic applications.
Uniqueness of Exendin-4 (3-39): Exendin-4 (3-39) is unique due to its truncated structure, which may result in different receptor binding affinities and biological activities compared to the full-length Exendin-4. This structural difference can be leveraged to study the specific roles of the N-terminal amino acids in receptor interactions and signaling pathways .
Eigenschaften
IUPAC Name |
(4S)-4-amino-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C176H272N46O58S/c1-16-90(10)140(170(275)201-108(52-58-137(244)245)155(260)206-115(73-97-76-186-100-39-24-23-38-98(97)100)160(265)203-110(68-86(2)3)157(262)193-102(41-26-28-61-178)150(255)207-116(74-128(181)231)146(251)189-77-129(232)187-80-132(235)219-63-30-43-123(219)167(272)213-121(84-226)166(271)211-119(82-224)147(252)190-78-130(233)191-92(12)173(278)221-65-32-45-125(221)175(280)222-66-33-46-126(222)174(279)220-64-31-44-124(220)168(273)210-118(81-223)143(182)248)217-162(267)113(71-95-34-19-17-20-35-95)205-158(263)111(69-87(4)5)202-151(256)103(42-29-62-185-176(183)184)200-169(274)139(89(8)9)216-144(249)91(11)192-148(253)105(49-55-134(238)239)196-153(258)106(50-56-135(240)241)197-154(259)107(51-57-136(242)243)198-156(261)109(59-67-281-15)199-152(257)104(48-53-127(180)230)195-149(254)101(40-25-27-60-177)194-164(269)120(83-225)212-159(264)112(70-88(6)7)204-161(266)117(75-138(246)247)208-165(270)122(85-227)214-172(277)142(94(14)229)218-163(268)114(72-96-36-21-18-22-37-96)209-171(276)141(93(13)228)215-131(234)79-188-145(250)99(179)47-54-133(236)237/h17-24,34-39,76,86-94,99,101-126,139-142,186,223-229H,16,25-33,40-75,77-85,177-179H2,1-15H3,(H2,180,230)(H2,181,231)(H2,182,248)(H,187,232)(H,188,250)(H,189,251)(H,190,252)(H,191,233)(H,192,253)(H,193,262)(H,194,269)(H,195,254)(H,196,258)(H,197,259)(H,198,261)(H,199,257)(H,200,274)(H,201,275)(H,202,256)(H,203,265)(H,204,266)(H,205,263)(H,206,260)(H,207,255)(H,208,270)(H,209,276)(H,210,273)(H,211,271)(H,212,264)(H,213,272)(H,214,277)(H,215,234)(H,216,249)(H,217,267)(H,218,268)(H,236,237)(H,238,239)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H4,183,184,185)/t90-,91-,92-,93+,94+,99-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,139-,140-,141-,142-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYIPGKMSDDSFW-TYVQEZQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C176H272N46O58S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3992 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)




![3-[4-(Methylthio)phenoxy]propionic acid](/img/structure/B168948.png)


